Methyl N-L-seryl-L-tryptophanate
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Overview
Description
Methyl N-L-seryl-L-tryptophanate is a chemical compound with the molecular formula C14H18N2O4 It is a derivative of the amino acids serine and tryptophan, where the carboxyl group of serine is esterified with methanol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl N-L-seryl-L-tryptophanate typically involves the esterification of N-L-seryl-L-tryptophan with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the carboxyl group to the ester. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors. The purification process may involve additional steps such as distillation or large-scale chromatography to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl N-L-seryl-L-tryptophanate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .
Scientific Research Applications
Methyl N-L-seryl-L-tryptophanate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in biological processes and as a probe for studying enzyme mechanisms.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.
Industry: It is used in the production of various chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl N-L-seryl-L-tryptophanate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of biologically active products. It may also interact with receptors or other proteins, modulating their activity and resulting in various physiological effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl N-L-seryl-L-tyrosinate
- Methyl N-L-seryl-L-phenylalaninate
- Methyl N-L-seryl-L-histidinate
Uniqueness
Methyl N-L-seryl-L-tryptophanate is unique due to its specific structure, which combines the properties of serine and tryptophan. This unique combination allows it to participate in a variety of chemical reactions and biological processes that are not possible with other similar compounds .
Properties
CAS No. |
58537-76-1 |
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Molecular Formula |
C15H19N3O4 |
Molecular Weight |
305.33 g/mol |
IUPAC Name |
methyl 2-[(2-amino-3-hydroxypropanoyl)amino]-3-(1H-indol-3-yl)propanoate |
InChI |
InChI=1S/C15H19N3O4/c1-22-15(21)13(18-14(20)11(16)8-19)6-9-7-17-12-5-3-2-4-10(9)12/h2-5,7,11,13,17,19H,6,8,16H2,1H3,(H,18,20) |
InChI Key |
ZGPGEVLZOGOVND-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CO)N |
Origin of Product |
United States |
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